molecular formula C18H24N4O B12168680 N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12168680
M. Wt: 312.4 g/mol
InChI Key: QTLOSNQLSXJRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine familyThe structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties .

Chemical Reactions Analysis

N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Scientific Research Applications

N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

N,1-dicyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H24N4O/c1-12-10-15(18(23)21-13-6-2-3-7-13)16-11-19-22(17(16)20-12)14-8-4-5-9-14/h10-11,13-14H,2-9H2,1H3,(H,21,23)

InChI Key

QTLOSNQLSXJRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.